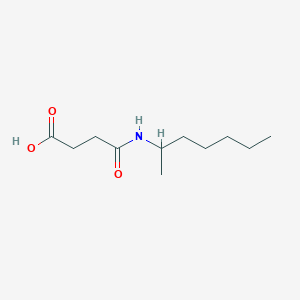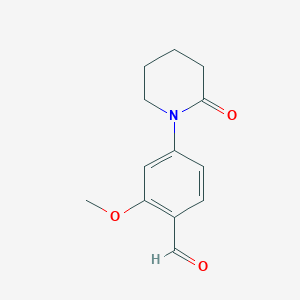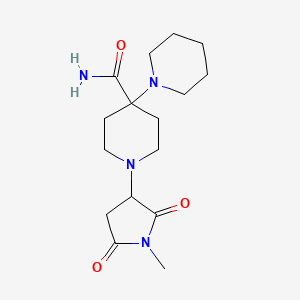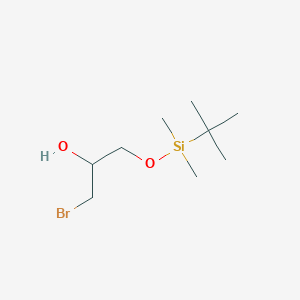
5-oxo-2H-furan-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-2H-furan-3-ylurea is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring with a urea substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2H-furan-3-ylurea typically involves the reaction of furan derivatives with urea or its derivatives. One common method is the cyclization of 3-aminofuran-2-carboxylic acid with isocyanates under mild conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2H-furan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
5-oxo-2H-furan-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-oxo-2H-furan-3-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Another furan derivative with similar reactivity but different functional groups.
5-Hydroxy-2(5H)-furanone: A hydroxylated furan derivative with distinct chemical properties.
Uniqueness
5-oxo-2H-furan-3-ylurea is unique due to its urea substituent, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other furan derivatives.
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(5-oxo-2H-furan-3-yl)urea |
InChI |
InChI=1S/C5H6N2O3/c6-5(9)7-3-1-4(8)10-2-3/h1H,2H2,(H3,6,7,9) |
InChI Key |
XAHIFKKNNMEBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)

![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
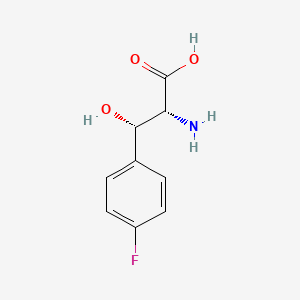
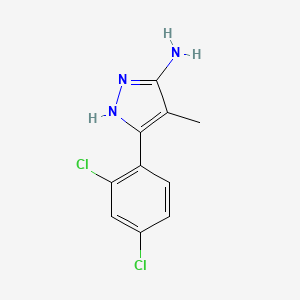
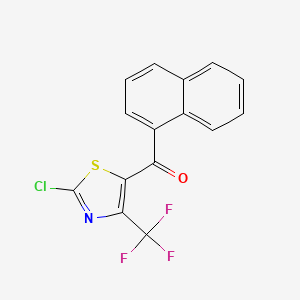
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
